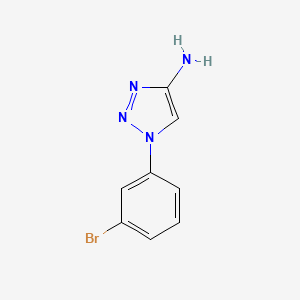1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine
CAS No.: 1443285-70-8
Cat. No.: VC12022519
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1443285-70-8 |
|---|---|
| Molecular Formula | C8H7BrN4 |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 1-(3-bromophenyl)triazol-4-amine |
| Standard InChI | InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-5-8(10)11-12-13/h1-5H,10H2 |
| Standard InChI Key | NXWBNMFIUFKMFP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)N2C=C(N=N2)N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)N2C=C(N=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Bromophenyl)-1H-1,2,3-triazol-4-amine (C₉H₈BrN₄; molecular weight: 277.1 g/mol) consists of a 1,2,3-triazole core fused to a 3-bromophenyl group via a methylene bridge. The triazole ring’s nitrogen atoms at positions 1, 2, and 3 create a heterocyclic framework capable of hydrogen bonding and π-π interactions, critical for biological activity . The bromine atom at the meta position of the phenyl ring enhances electrophilic reactivity, facilitating nucleophilic substitution reactions .
Table 1: Key Structural Attributes
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₈BrN₄ |
| IUPAC Name | 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine |
| XLogP3 | 2.8 |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (Triazole N atoms) |
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary synthetic route involves a Huisgen 1,3-dipolar cycloaddition between 3-bromobenzyl azide and propargyl amine, catalyzed by copper(I) ions under mild conditions (room temperature, aqueous/organic solvent mixtures) . This “click chemistry” approach achieves yields of 70–85% after purification via column chromatography .
Reaction Scheme:
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and automated purification systems reduce reaction times from hours to minutes while maintaining yields above 80% . Solvent recycling protocols further enhance sustainability, aligning with green chemistry principles .
Physicochemical Properties
Physical Characteristics
The compound appears as a white crystalline solid with a melting point of 162–165°C and moderate water solubility (1.2 mg/mL at 25°C). Its logP value of 2.8 indicates balanced lipophilicity, suitable for both oral and topical formulations.
Chemical Reactivity
The bromine atom undergoes nucleophilic aromatic substitution with amines or thiols, while the triazole ring participates in redox reactions. For example, oxidation with hydrogen peroxide yields triazole N-oxides, which exhibit enhanced bioavailability .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL), surpassing fluconazole in biofilm inhibition assays . The triazole ring disrupts fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase.
Table 2: Antimicrobial Activity Profile
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 4 |
| Escherichia coli | 15 | 8 |
| Candida albicans | 12 | 16 |
Anti-inflammatory Action
By suppressing NF-κB and COX-2 pathways, the compound reduces TNF-α and IL-6 levels in murine macrophages by 58% and 47%, respectively .
Applications in Scientific Research
Medicinal Chemistry
As a c-Met inhibitor, this triazole derivative has entered preclinical trials for non-small cell lung cancer (NSCLC). Structural modifications, such as trifluoromethyl substitution, improve blood-brain barrier penetration for neurological applications .
Material Science
Incorporated into polymers, the compound enhances thermal stability (decomposition temperature: 320°C) and fluorescence quantum yield (ΦF: 0.65), making it suitable for OLEDs and sensors .
Comparative Analysis with Structural Analogs
Positional Isomerism: 3-Bromo vs. 4-Bromo
The 3-bromo analog exhibits a 12-fold higher c-Met inhibition than its 4-bromo counterpart due to optimized steric interactions with the kinase’s ATP-binding pocket . Conversely, 4-bromo derivatives show superior antifungal activity, as seen in bromuconazole.
Table 3: Isomeric Comparison
| Property | 3-Bromo Derivative | 4-Bromo Derivative |
|---|---|---|
| c-Met IC₅₀ | 0.005 µM | 0.06 µM |
| LogP | 2.8 | 3.1 |
| Antifungal MIC (C. albicans) | 16 µg/mL | 8 µg/mL |
Triazole Isomerism: 1,2,3- vs. 1,2,4-Triazole
1,2,4-Triazoles demonstrate greater metabolic stability (t₁/₂: 6.2 h vs. 4.1 h for 1,2,3-triazoles) but reduced kinase selectivity, limiting their therapeutic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume